molecular formula C5H7NO B11718763 1-Methoxy-3-cyano-2-propene

1-Methoxy-3-cyano-2-propene

Cat. No.: B11718763
M. Wt: 97.12 g/mol
InChI Key: GPNISLPZDBITJJ-UHFFFAOYSA-N
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Description

1-Methoxy-3-cyano-2-propene is an organic compound with the molecular formula C5H7NO It is characterized by the presence of a methoxy group (-OCH3) and a cyano group (-CN) attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-cyano-2-propene can be synthesized through several methods. One common approach involves the reaction of methoxyacetone with sodium cyanide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 50-70°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-cyano-2-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), ammonia (NH3)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halides, amines

Scientific Research Applications

1-Methoxy-3-cyano-2-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery.

    Medicine: Research into the medicinal properties of this compound derivatives may lead to the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-cyano-2-propene involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

  • 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene
  • 1-Propene, 2-methoxy-
  • 1-Propene, 3-methoxy-2-methyl-

Comparison: 1-Methoxy-3-cyano-2-propene is unique due to the presence of both a methoxy and a cyano group, which impart distinct reactivity and properties. Compared to similar compounds, it offers a combination of nucleophilic and electrophilic sites, making it versatile in various chemical reactions. Its cyano group provides additional functionality that can be exploited in synthetic and industrial applications.

Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

4-methoxybut-2-enenitrile

InChI

InChI=1S/C5H7NO/c1-7-5-3-2-4-6/h2-3H,5H2,1H3

InChI Key

GPNISLPZDBITJJ-UHFFFAOYSA-N

Canonical SMILES

COCC=CC#N

Origin of Product

United States

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